2,7-bis(azepan-1-ylsulfonyl)-4,5-dinitro-9H-fluoren-9-one
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Overview
Description
2,7-BIS(AZEPANE-1-SULFONYL)-4,5-DINITRO-9H-FLUOREN-9-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of azepane-1-sulfonyl groups, dinitro functionalities, and a fluorenone core, making it a subject of interest for researchers in chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-BIS(AZEPANE-1-SULFONYL)-4,5-DINITRO-9H-FLUOREN-9-ONE typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of azepane-1-sulfonyl groups and the nitration of the fluorenone core. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The process may also involve the use of protecting groups to ensure selective functionalization of the desired positions on the fluorenone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2,7-BIS(AZEPANE-1-SULFONYL)-4,5-DINITRO-9H-FLUOREN-9-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structural features may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or protein binding.
Medicine: The compound’s potential bioactivity could be explored for the development of new pharmaceuticals, particularly in areas such as antimicrobial or anticancer research.
Industry: Its chemical stability and reactivity make it suitable for use in materials science, such as the development of novel polymers or advanced materials.
Mechanism of Action
The mechanism of action of 2,7-BIS(AZEPANE-1-SULFONYL)-4,5-DINITRO-9H-FLUOREN-9-ONE depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The presence of nitro and sulfonyl groups can influence its binding affinity and specificity, while the fluorenone core may contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,7-BIS(AZEPANE-1-SULFONYL)-FLUOREN-9-ONE OXIME: This compound shares the fluorenone core and azepane-1-sulfonyl groups but differs in the presence of an oxime group instead of nitro groups.
N-(2,7-BIS(AZEPANE-1-SULFONYL)-FLUOREN-9-YLIDENE)-N’-PHENYL-HYDRAZINE: This compound also contains the fluorenone core and azepane-1-sulfonyl groups but includes a hydrazine moiety.
Uniqueness
2,7-BIS(AZEPANE-1-SULFONYL)-4,5-DINITRO-9H-FLUOREN-9-ONE is unique due to the combination of its structural features, including the dinitro groups and the fluorenone core
Properties
Molecular Formula |
C25H28N4O9S2 |
---|---|
Molecular Weight |
592.6 g/mol |
IUPAC Name |
2,7-bis(azepan-1-ylsulfonyl)-4,5-dinitrofluoren-9-one |
InChI |
InChI=1S/C25H28N4O9S2/c30-25-19-13-17(39(35,36)26-9-5-1-2-6-10-26)15-21(28(31)32)23(19)24-20(25)14-18(16-22(24)29(33)34)40(37,38)27-11-7-3-4-8-12-27/h13-16H,1-12H2 |
InChI Key |
NHBLVOVKYNNUNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC3=C(C(=C2)[N+](=O)[O-])C4=C(C3=O)C=C(C=C4[N+](=O)[O-])S(=O)(=O)N5CCCCCC5 |
Origin of Product |
United States |
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